MFCD18314744
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Overview
Description
The compound “MFCD18314744” is a chemical entity with unique properties and applications It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18314744 involves specific chemical reactions and conditions. One common method includes the use of hydrophilic material-modified Fe₃O₄ nanoparticles synthesized using the co-precipitation technique . This method ensures the stability and desired properties of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis techniques to ensure consistency and quality. The co-precipitation technique is often scaled up, with careful control of reaction parameters to maintain the compound’s integrity and effectiveness.
Chemical Reactions Analysis
Types of Reactions: MFCD18314744 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s molecular structure and the conditions under which they occur.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
MFCD18314744 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is employed in various assays and experiments to understand biological processes. In medicine, this compound is investigated for its potential therapeutic effects and interactions with biological targets. Industrially, it is used in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of MFCD18314744 involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes, receptors, or other biomolecules. The exact mechanism depends on the context of its application and the specific biological or chemical system involved .
Comparison with Similar Compounds
Similar Compounds: Compounds similar to MFCD18314744 can be identified using chemical similarity search tools. These compounds may share structural features or functional groups with this compound, leading to similar reactivity and applications .
Uniqueness: this compound is unique due to its specific molecular structure and the resulting properties. Its stability, reactivity, and applications distinguish it from other similar compounds, making it a valuable entity in scientific research and industrial applications.
Conclusion
This compound is a compound with significant scientific and industrial importance. Its unique properties, preparation methods, chemical reactions, and applications make it a subject of ongoing research and development. Understanding its mechanism of action and comparing it with similar compounds further highlights its potential and versatility in various fields.
Properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-2-3-10(6-13(9)15)11-4-5-12(8-16)14(17)7-11/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQXAOIZFCJKMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685191 |
Source
|
Record name | 3'-Chloro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-20-3 |
Source
|
Record name | 3'-Chloro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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